![molecular formula C10H8CoF6O4 B1144458 Bis(trifluoro-2,4-pentanedionato)cobalt(II) CAS No. 16092-38-9](/img/structure/B1144458.png)
Bis(trifluoro-2,4-pentanedionato)cobalt(II)
Overview
Description
Synthesis Analysis
The synthesis of bis(trifluoro-2,4-pentanedionato)cobalt(II) complexes often involves the reaction of cobalt salts with the corresponding trifluorinated 2,4-pentanedione ligand under controlled conditions to ensure the formation of the desired complex. These methods are tailored to optimize yield and purity, taking into consideration factors such as solvent choice, temperature, and reaction time.
Molecular Structure Analysis
The molecular structure of bis(trifluoro-2,4-pentanedionato)cobalt(II) and related complexes has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the complex typically adopts a dimeric structure where two cobalt centers are bridged by the oxygen atoms of the pentanedionato ligands, forming a centrosymmetric dimer with each cobalt coordinated in an octahedral geometry by the oxygen atoms of the chelate ligands (Bertrand & Kalyanaraman, 1971).
Chemical Reactions and Properties
Bis(trifluoro-2,4-pentanedionato)cobalt(II) complexes are known to participate in various chemical reactions, including oxidative processes and ligand exchange reactions. Their ability to catalyze reactions such as the aerobic oxidation of alkenols into functionalized tetrahydrofurans highlights their utility in synthetic chemistry and potential applications in catalysis (Kubas et al., 2011).
Scientific Research Applications
Catalysis : Bis(trifluoro-2,4-pentanedionato)cobalt(II) has been used as a catalyst in chemical reactions. For instance, it catalyzes the aerobic epoxidation of olefins, efficiently converting them into epoxides under neutral conditions (Mukaiyama et al., 1993).
Structural Studies : The compound has been the subject of structural studies to understand its crystal and molecular structure. Such studies help in comprehending the compound's properties and potential applications in various fields (Bertrand & Kalyanaraman, 1971).
Synthesis and Spectroscopic Properties : Research has been conducted on the synthesis of new compounds using bis(trifluoro-2,4-pentanedionato)cobalt(II) and studying their spectroscopic properties. This is crucial for developing new materials and understanding their characteristics (Tanase et al., 2004).
Ligand Chemistry : Studies on how the presence of fluorine atoms in ligands like bis(trifluoro-2,4-pentanedionato)cobalt(II) affects crystal packing provide insights into the design of new coordination compounds with specific properties (Perdih, 2014).
Chemical Vapor Deposition Precursors : Cobalt ketoiminates, including derivatives of bis(trifluoro-2,4-pentanedionato)cobalt(II), have been developed as precursors for vapor-phase deposition of spinel cobalt oxide photoelectrodes. These are important for applications in solar energy conversion and storage (Puring et al., 2018).
Organic Synthesis : It has been used in the synthesis of organic compounds, such as the stereoselective preparation of trans-2-hydroxymethyltetrahydrofurans via oxidative cyclization of 5-hydroxy-1-alkenes (Inoki & Mukaiyama, 1990).
Study of Metal Complexes : Research has also focused on understanding the properties of metal β-diketonates, including bis(trifluoro-2,4-pentanedionato)cobalt(II), through various chemical and spectroscopic methods. These studies contribute to the broader understanding of metal complexes in chemistry (Singh & Sahai, 1967).
Safety And Hazards
Bis(trifluoro-2,4-pentanedionato)cobalt(II) is classified as potentially carcinogenic (H351) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), wearing protective gloves/clothing/eye protection/face protection (P280), and getting medical advice/attention if exposed or concerned (P308 + P313) .
properties
IUPAC Name |
cobalt(2+);(E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSNSSPUQFPKGF-RIRHYHJESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Co+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.[Co+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8CoF6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trifluoro-2,4-pentanedionato)cobalt(II) |
Citations
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